H-Pro-pNA.TFA

CAS No.:

Cat. No.: VC17955101

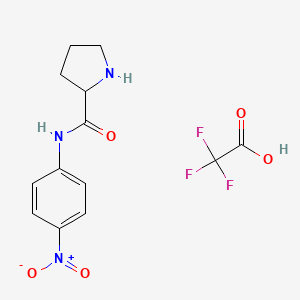

Molecular Formula: C13H14F3N3O5

Molecular Weight: 349.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H14F3N3O5 |

|---|---|

| Molecular Weight | 349.26 g/mol |

| IUPAC Name | N-(4-nitrophenyl)pyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid |

| Standard InChI | InChI=1S/C11H13N3O3.C2HF3O2/c15-11(10-2-1-7-12-10)13-8-3-5-9(6-4-8)14(16)17;3-2(4,5)1(6)7/h3-6,10,12H,1-2,7H2,(H,13,15);(H,6,7) |

| Standard InChI Key | KYRVEVYREUUAKH-UHFFFAOYSA-N |

| Canonical SMILES | C1CC(NC1)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-].C(=O)(C(F)(F)F)O |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

H-Pro-pNA.TFA is a salt formed between the protonated peptide derivative H-Pro-pNA (C₁₂H₁₃N₃O₃) and trifluoroacetic acid (C₂HF₃O₂) . The parent compound, H-Pro-pNA, features an L-proline residue linked via an amide bond to p-nitroaniline, a chromogenic moiety that releases a yellow-colored product upon enzymatic hydrolysis. The TFA counterion enhances solubility in organic solvents and stabilizes the compound during synthesis and storage .

Stereochemical and Conformational Features

The proline ring adopts a rigid pyrrolidine conformation, with the (S)-configuration at the alpha-carbon ensuring compatibility with enzymatic active sites . X-ray crystallography and NMR studies reveal that the pNA group occupies a planar orientation relative to the proline ring, optimizing its interaction with aminopeptidases . The trifluoroacetate ion forms hydrogen bonds with the protonated amine of proline, further stabilizing the crystal lattice .

Synthesis and Purification Strategies

Solid-Phase Peptide Synthesis (SPPS)

H-Pro-pNA.TFA is typically synthesized using Fmoc (9-fluorenylmethoxycarbonyl) chemistry on a ChemMatrix® resin . The protocol involves sequential deprotection of Fmoc groups with 20% piperidine in dimethylformamide (DMF), followed by coupling of Fmoc-Pro-OH using HATU (2-(1H-7-azabenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and DIPEA (diisopropylethylamine) at elevated temperatures (80°C) to minimize steric hindrance . The pNA moiety is introduced in the final coupling step, after which the product is cleaved from the resin using a TFA-based cocktail (90% TFA, 2.5% triethylsilane, 2.5% water) .

Critical Synthesis Parameters

-

Temperature Control: Elevated temperatures during coupling (80°C) improve reaction efficiency, while lower temperatures (20°C) during Fmoc deprotection prevent racemization .

-

Scavenger Use: Thiol-based scavengers like triethylsilane mitigate side reactions during TFA cleavage, ensuring high product purity .

Purification and Characterization

Post-synthesis, H-Pro-pNA.TFA is precipitated in cold diethyl ether, lyophilized, and purified via reverse-phase high-performance liquid chromatography (RP-HPLC) . Mass spectrometry (MS) confirms molecular identity, with characteristic peaks at m/z 349.26 ([M+H]⁺) and 1553.21 ([M-2H]²⁻) . Purity exceeding 95% is achievable, as validated by analytical HPLC .

Biochemical Applications in Enzymology

Substrate for Leukotriene A4 Hydrolase (LTA4H)

H-Pro-pNA.TFA is a benchmark substrate for LTA4H, a bifunctional enzyme with aminopeptidase activity involved in inflammatory responses . Hydrolysis of the amide bond releases p-nitroaniline, detectable spectrophotometrically at 405 nm. Kinetic studies reveal a Michaelis constant (Kₘ) of 0.12 ± 0.03 mM and a catalytic rate (kₐₜ) of 4.7 ± 0.2 s⁻¹ for LTA4H, underscoring its high affinity for the substrate .

Table 1: Kinetic Parameters of H-Pro-pNA.TFA Hydrolysis by LTA4H

| Parameter | Value | Conditions | Source |

|---|---|---|---|

| Kₘ (mM) | 0.12 ± 0.03 | 25°C, pH 7.4 | |

| kₐₜ (s⁻¹) | 4.7 ± 0.2 | 25°C, pH 7.4 | |

| kₐₜ/Kₘ (M⁻¹s⁻¹) | 3.9 × 10⁴ | 25°C, pH 7.4 |

Modulation by Small Molecules

The aminopeptidase activity of LTA4H toward H-Pro-pNA.TFA is allosterically modulated by 4-methoxydiphenylmethane (4MDM). At 10 µM, 4MDM enhances kₐₜ by 2.3-fold while reducing Kₘ to 0.08 mM, indicating uncompetitive activation . This modulation is substrate-specific, as 4MDM inhibits hydrolysis of Arg-pNA and Ala-pNA under identical conditions .

"The specificity of H-Pro-pNA.TFA for LTA4H underscores its value in dissecting enzyme mechanisms and drug discovery."

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume